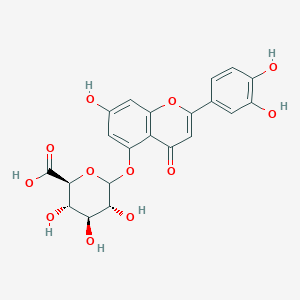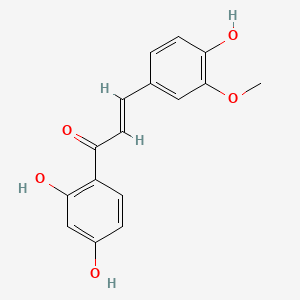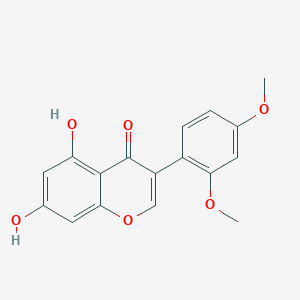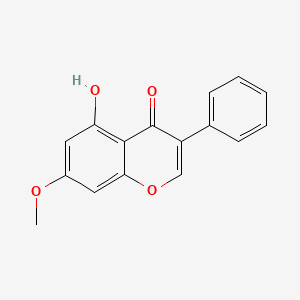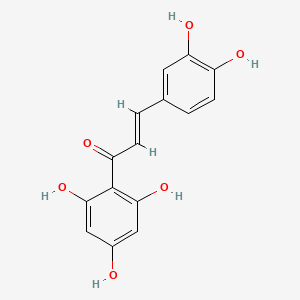
エリオディクチオールカルコン
概要
説明
2',3,4,4',6'-pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2', 3, 4, 4', and 6'. It is functionally related to a chalcone. It is a conjugate acid of a 2',3,4,4',6'-pentahydroxychalcone(1-).
2',3,4,4',6'-Pentahydroxychalcone is a natural product found in Limonium with data available.
科学的研究の応用
抗酸化作用
エリオディクチオールカルコンは、顕著な抗酸化作用を示します。それはフリーラジカルと活性酸素種(ROS)を消去し、これらは細胞損傷を引き起こす酸化ストレスの原因として知られています。 この特性は、神経変性疾患や心血管疾患など、酸化ストレスが重要な役割を果たす疾患の予防に特に役立ちます {svg_1}.
抗がんの可能性
研究により、エリオディクチオールカルコンは抗がん剤として機能する可能性があることが示されています。それはがん細胞のアポトーシスを誘導し、細胞増殖を阻害します。 そのメカニズムには、細胞周期調節やアポトーシスに関連するものを含む、さまざまなシグナル伝達経路の調節が関与している可能性があります {svg_2}.
抗菌作用
この化合物は、さまざまな病原体に対して抗菌効果を示すことが実証されています。 それは微生物の細胞膜を破壊し、バイオフィルムの形成を妨げ、従来の抗生物質に耐性のある感染症、特に感染症の治療のための潜在的な候補となります {svg_3}.
抗炎症作用
エリオディクチオールカルコンは、抗炎症作用を持っていることがわかっています。 それは、プロ炎症性サイトカインとメディエーターの産生を阻害することができ、関節炎や喘息などの炎症性疾患の治療のための有望な分子です {svg_4}.
神経保護作用
エリオディクチオールカルコンには神経保護作用があることを示唆する証拠があります。 それは神経毒素によって引き起こされる損傷から神経細胞を保護し、アルツハイマー病やパーキンソン病などの神経変性疾患の管理に役立つ可能性があります {svg_5}.
抗糖尿病作用
この化合物は、糖尿病の管理にも有望です。 それはグルコース代謝を調節し、インスリン感受性を向上させることができ、それによって血糖値の管理に役立ちます {svg_6}.
肝保護作用
エリオディクチオールカルコンは、さまざまな毒素から肝臓を保護する肝保護作用を持っています。 これは、肝臓病の予防と、肝毒性のある薬物の副作用の管理に特に役立つ可能性があります {svg_7}.
作用機序
Eriodictyol chalcone, also known as 2’,3,4,4’,6’-Pentahydroxychalcone, 2’,4’,6’,3,4-Pentahydroxychalcone, or (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a flavonoid found in a wide range of medicinal plants, citrus fruits, and vegetables . It has been associated with various therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects .
Target of Action
Eriodictyol chalcone has been shown to modulate a number of cell-signaling cascades . It targets pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .
Mode of Action
The compound interacts with its targets, leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) level via inhibition of the Akt/NF-κB pathway . This implies that eriodictyol chalcone might contribute to its protective effects against high glucose stimulation .
Biochemical Pathways
Eriodictyol chalcone affects various cellular and molecular pathways. It has been predicted to clarify the mode of action in these pathways, contributing to its considerable medicinal properties . The compound has been associated with the Nrf2/HO-1 axis, which plays a crucial role in neuroprotection .
Pharmacokinetics
It is known that the compound’s beneficial biological properties are influenced by the structural variations of citrus flavonoids, such as hydroxyl forms of a and b rings and the presence of 2, 3-unsaturation infused with a 4-oxo group in the c-ring .
Result of Action
The molecular and cellular effects of eriodictyol chalcone’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . These effects are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis .
生化学分析
Biochemical Properties
Eriodictyol chalcone has been shown to interact with various enzymes, proteins, and other biomolecules. It has been reported that Eriodictyol chalcone can maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects . It has also been shown to modulate a number of cell-signaling cascades .
Cellular Effects
Eriodictyol chalcone has been shown to have various effects on different types of cells and cellular processes. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has also been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis .
Molecular Mechanism
The molecular mechanisms of Eriodictyol chalcone to prevent or reduce certain conditions are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis . For example, it has been shown to exert its anticancer effect by inducing apoptosis, halting the G2/M cell cycle through inhibiting the mTOR/PI3K/Akt cascades .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as its neuroprotective effects .
Dosage Effects in Animal Models
The effects of Eriodictyol chalcone vary with different dosages in animal models. Preclinical studies on Eriodictyol chalcone in diverse cell lines and animal models have established the idea of Eriodictyol chalcone as a feasible agent capable of specifically ameliorating certain conditions .
Metabolic Pathways
Eriodictyol chalcone is involved in various metabolic pathways. In plants, the Eriodictyol chalcone biosynthetic pathway starts from L-tyrosine, the general precursor for flavonoid biosynthesis .
Transport and Distribution
It is known that Eriodictyol chalcone is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables .
Subcellular Localization
Some isoforms of Eriodictyol chalcone have been shown to localize in the cytoplasm and the nucleus, while other isoforms are restricted to the cytoplasm only .
特性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYNQCDRNZCNX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343534 | |
| Record name | Eriodictyol chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73692-51-0, 14917-41-0 | |
| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4',6',3,4-Pentahydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eriodictyol chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4,4',6'-pentahydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Q1: What is the role of eriodictyol chalcone in plants?
A1: Eriodictyol chalcone serves as a crucial precursor in the biosynthesis of aurones, a class of yellow pigments found in certain flowers. For instance, in yellow snapdragon flowers, eriodictyol chalcone and its 4'-O-glucoside are directly converted into aurones, contributing to their distinctive coloration []. Additionally, eriodictyol chalcone, along with naringenin chalcone, is converted to riccionidin A in the liverwort Marchantia polymorpha [].
Q2: Which enzyme is responsible for the conversion of eriodictyol chalcone to aureusidin in Marchantia polymorpha?
A2: In Marchantia polymorpha, a polyphenol oxidase known as aureusidin synthase (MpAS1) catalyzes the conversion of eriodictyol chalcone to aureusidin. This enzyme demonstrates a higher activity with eriodictyol chalcone compared to its structural analog, naringenin chalcone [].
Q3: How is eriodictyol chalcone metabolized in tomato plants?
A3: In tomato fruits, eriodictyol chalcone undergoes a series of modifications, resulting in various conjugate metabolites. These modifications follow similar patterns to those observed in naringenin chalcone metabolism. The accumulation of these metabolites varies during fruit ripening, with some reaching peak levels at the breaker stage, others at the turning stage, and others gradually increasing until the red stage [].
Q4: Can you describe the distribution of eriodictyol chalcone and its metabolites within tomato fruit?
A4: Eriodictyol chalcone and its conjugate metabolites exhibit significantly higher concentrations in the peel compared to the flesh of tomato fruits [].
Q5: What is the significance of studying eriodictyol chalcone accumulation patterns in tomato fruit ripening?
A5: Mapping the accumulation profiles of eriodictyol chalcone and its metabolites onto a putative modification pathway reveals valuable insights into the sequential modification process occurring during tomato fruit ripening. This analysis demonstrates that upstream conjugate metabolites accumulate earlier in the ripening process, while downstream metabolites accumulate later [].
Q6: Are there any known enzymes capable of utilizing eriodictyol chalcone as a substrate for glycosylation?
A6: Yes, enzyme extracts from petals of Dahlia variabilis have demonstrated the ability to catalyze the 4′-glucosylation of eriodictyol chalcone, utilizing uridine 5′-diphosphoglucose as a sugar donor. This reaction exhibits a broad pH optimum (7-8) and is influenced by various metal ions [].
Q7: Does the structure of eriodictyol chalcone influence its enzymatic glucosylation in Dahlia variabilis?
A7: Interestingly, the enzyme responsible for 4′-glucosylation in Dahlia variabilis exhibits substrate specificity. While it readily glucosylates eriodictyol chalcone, it does not accept naringenin chalcone as a substrate, highlighting the importance of the specific hydroxylation pattern of the chalcone molecule for enzymatic recognition and activity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)
